molecular formula C22H24N4O4S B2807049 4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide CAS No. 2034552-72-0

4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B2807049
CAS No.: 2034552-72-0
M. Wt: 440.52
InChI Key: AIAVKHFFUSYHLZ-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a morpholine-4-sulfonyl group, a structural motif known to be present in biologically active molecules, including kinase inhibitors and other therapeutic agents . The compound's molecular architecture incorporates a 4-phenyl-1H-pyrazol-1-yl ethyl chain, a heterocyclic system frequently explored for its potential role in protein-ligand interactions . Its specific mechanism of action and primary research applications are derived from its unique structural combination, which is designed to interact with specific biological targets. Researchers are investigating this compound primarily as a potential inhibitor or modulator in various biochemical pathways. The integration of the morpholine sulfonamide group can influence properties such as solubility and metabolic stability, while the pyrazole component may contribute to target binding affinity and selectivity . This makes it a valuable chemical tool for probing enzyme function, cellular signaling processes, and for use in high-throughput screening assays. It is supplied as a high-purity solid for use in standard in vitro laboratory studies. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c27-22(23-10-11-25-17-20(16-24-25)18-4-2-1-3-5-18)19-6-8-21(9-7-19)31(28,29)26-12-14-30-15-13-26/h1-9,16-17H,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAVKHFFUSYHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the morpholinosulfonyl group: This step involves the reaction of morpholine with a sulfonyl chloride to form the morpholinosulfonyl group.

    Formation of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenyl-1H-pyrazol-1-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholinosulfonyl group.

    1,4-Di(1H-pyrazol-4-yl)benzene: Contains two pyrazole rings attached to a benzene ring.

    4-(1H-pyrazol-4-yl)pyridine: Features a pyrazole ring attached to a pyridine ring.

Uniqueness

4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Intermediate Preparation : Generate the benzamide core via coupling reactions (e.g., EDC/HOBt-mediated amidation) between 4-(morpholine-4-sulfonyl)benzoic acid and the ethylenediamine-linked pyrazole precursor .

Sulfonylation : Introduce the morpholine sulfonyl group using sulfonyl chloride under basic conditions (e.g., pyridine or DIPEA) .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: EtOH/H₂O) to isolate the final compound .

  • Critical Parameters : Control reaction temperature (0–25°C for sulfonylation) and stoichiometry (1:1.2 molar ratio for sulfonyl chloride) to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR (¹H/¹³C): Assign peaks for morpholine sulfonyl (δ 3.6–3.8 ppm, multiplet), pyrazole protons (δ 7.2–8.1 ppm), and benzamide carbonyl (δ 168–170 ppm) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight ([M+H]⁺ calculated for C₂₃H₂₅N₄O₄S: 477.15) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for absolute configuration (if crystalline) .

Q. What are the common chemical reactions this compound undergoes?

  • Oxidation : Morpholine sulfonyl group reacts with H₂O₂/KMnO₄ to form sulfonic acid derivatives (monitor by TLC, Rf shift) .
  • Nucleophilic Substitution : Pyrazole nitrogen participates in alkylation (e.g., with methyl iodide) under basic conditions (K₂CO₃, DMF) .
  • Hydrolysis : Benzamide cleavage under acidic (HCl, reflux) or enzymatic (pepsin, pH 2) conditions .

Advanced Research Questions

Q. How to optimize reaction conditions for scale-up synthesis while maintaining yield?

  • Approach :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) in small batches. For example:
ParameterRange TestedOptimal Condition
SolventDMF, THF, DCMDMF
CatalystDMAP, PyBOPPyBOP (5 mol%)
Reaction Time12–48 hrs24 hrs
  • Kinetic Studies : Use in-situ FTIR to track sulfonylation progress and identify rate-limiting steps .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Troubleshooting :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. resazurin) .
  • Metabolic Stability : Test compound stability in liver microsomes (CYP450 isoforms) to identify rapid degradation pathways .
  • Epistatic Analysis : Use CRISPR/Cas9 to knock out putative targets (e.g., kinases) and confirm on-target effects .

Q. What computational strategies predict binding modes with biological targets?

  • Methods :

Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PLK1 polo-box domain). Key residues: Lys540, Asp563 .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD and hydrogen-bond persistence .

QSAR Models : Corlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with activity using Random Forest regression .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Strategy :

  • Scaffold Modifications :
SubstituentPositionObserved Effect (vs. Parent)
-NO₂Pyrazole C4↑ Cytotoxicity (IC₅₀ 2.1 μM → 0.7 μM)
-OCH₃Benzamide para↓ Solubility (logP +0.5)
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonyl H-bond acceptor, pyrazole aromaticity) using Schrödinger Phase .

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